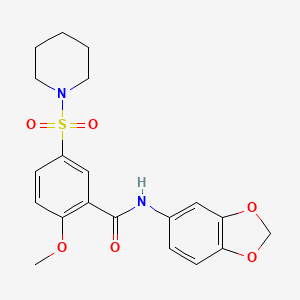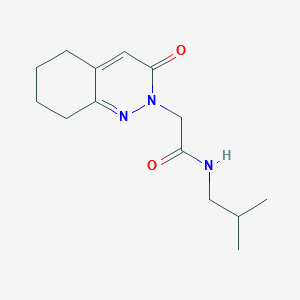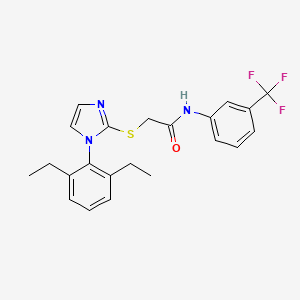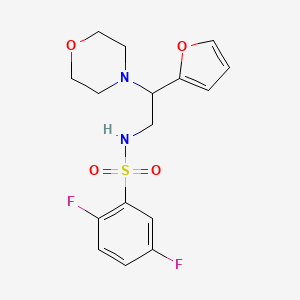
N-(1,3-benzodioxol-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound with an intriguing structure. Let’s break it down:
N-(1,3-benzodioxol-5-yl): This part of the molecule contains a benzodioxole ring system, which consists of two fused benzene rings and an oxygen bridge. It imparts unique properties to the compound.
2-methoxy: Refers to the methoxy group (–OCH₃) attached at the 2-position of the benzamide.
5-(piperidin-1-ylsulfonyl)benzamide: The benzamide core bears a piperidine ring (a six-membered nitrogen-containing heterocycle) and a sulfonyl group (–SO₂NH–).
Preparation Methods
The synthetic routes to N-(1,3-benzodioxol-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide involve coupling reactions. One common method is the Pd-catalyzed C-N cross-coupling. Here are the steps:
Formation of Benzodioxole Ring: Start with 1,3-benzodioxole, and introduce the methoxy group at the 2-position.
Piperidine Attachment: Couple the resulting intermediate with piperidine under suitable conditions.
Sulfonylation: Introduce the sulfonyl group (–SO₂NH–) to the benzamide moiety.
Chemical Reactions Analysis
Reactivity: N-(1,3-benzodioxol-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide finds applications in:
Medicinal Chemistry: Investigated as a potential anticancer agent due to its unique structure.
Biological Studies: Used to explore cellular pathways and protein interactions.
Industry: May serve as a scaffold for designing novel compounds.
Mechanism of Action
Target: Likely interacts with cellular proteins, possibly affecting microtubules or other critical pathways.
Cell Cycle Arrest: Induces cell cycle arrest at the S phase.
Apoptosis: Triggers programmed cell death (apoptosis) in cancer cells.
Comparison with Similar Compounds
Uniqueness: Its benzodioxole-piperidine-sulfonyl combination sets it apart.
Similar Compounds: Explore related molecules like indole-based antitubulin agents .
Properties
Molecular Formula |
C20H22N2O6S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-methoxy-5-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C20H22N2O6S/c1-26-17-8-6-15(29(24,25)22-9-3-2-4-10-22)12-16(17)20(23)21-14-5-7-18-19(11-14)28-13-27-18/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,21,23) |
InChI Key |
MJAGUDYLDHGWJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11251624.png)
![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylbutanamide](/img/structure/B11251627.png)

![4-{2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B11251638.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B11251652.png)
![N-(5-chloro-2-methoxyphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11251655.png)
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B11251663.png)
![Methyl 4-(2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamido)benzoate](/img/structure/B11251668.png)

![N-(4-acetylphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11251674.png)
![6-chloro-N-(2-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251678.png)
![Ethyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11251680.png)
![2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11251690.png)
